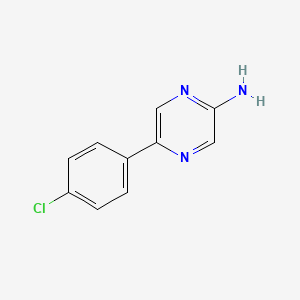

5-(4-Chlorophenyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVCMQGHHBAYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608802 | |

| Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-72-4 | |

| Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 5-(4-Chlorophenyl)pyrazin-2-amine Interactions

Executive Summary

The convergence of computational power and molecular biology has positioned in silico modeling as an indispensable pillar in modern drug discovery.[1] This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 5-(4-Chlorophenyl)pyrazin-2-amine, a novel pyrazine derivative, with its putative biological targets. Pyrazine scaffolds are prevalent in numerous FDA-approved drugs and are recognized for their diverse biological activities, making this class of compounds a fertile ground for therapeutic development.[2] We will navigate the complete computational workflow, from initial target identification and system preparation to advanced simulation and analysis. The methodologies detailed herein are designed to be self-validating, emphasizing not just the "how" but the critical "why" behind each protocol. This ensures a robust and scientifically rigorous approach to predicting binding affinity, validating interaction stability, and ultimately, accelerating the hit-to-lead optimization process.[1]

The Strategic Imperative of In Silico Modeling for Novel Pyrazine Derivatives

The drug discovery pipeline is a multi-stage, high-attrition process where failures in later stages lead to exponential cost increases.[3] In silico techniques, or computer-aided drug design (CADD), mitigate this risk by enabling rapid, cost-effective evaluation of molecular candidates before committing to expensive and time-consuming laboratory synthesis and testing.[4][5] For a novel compound like 5-(4-Chlorophenyl)pyrazin-2-amine, whose biological profile is uncharacterized, in silico modeling is not merely a supplementary tool but a foundational strategy.

Pyrazine and its derivatives are known to engage in critical drug-target interactions, often acting as hydrogen bond acceptors that interact with the hinge region of kinases.[2] Computational studies are crucial for exploring these potential interactions and predicting the compound's mechanism of action.[6] This guide will establish a workflow to build a high-confidence model of these interactions, providing actionable insights for further development.

The Computational Workflow: A High-Level Overview

Caption: High-level in silico workflow.

Phase 1: Target Identification and Structural Preparation

The validity of any in silico study hinges on the quality of the starting structures. This phase focuses on identifying a high-probability biological target and meticulously preparing its 3D structure.

Target Identification Strategies

For a novel compound, target identification is the first critical step.[3] Since 5-(4-Chlorophenyl)pyrazin-2-amine lacks experimental data, we employ predictive strategies:

-

Ligand-Based Pharmacophore Screening: Using the structure of our compound, we can search databases for known drugs or bioactive molecules with similar 3D chemical features. The targets of these "hit" molecules become our potential targets.

-

Reverse Docking/Target Fishing: We can screen our ligand against a library of known protein binding sites to identify which proteins are most likely to bind it.

-

Literature Precedent: Many pyrazine derivatives are known kinase inhibitors.[6][2] Therefore, a logical starting point is to investigate kinases implicated in relevant disease pathways, such as cancer or inflammatory diseases.

For this guide, we will proceed assuming a putative kinase target has been identified, for which a high-resolution crystal structure is available.

Protocol: Receptor Structure Preparation

The goal is to prepare a protein structure that is as close to a physiological state as possible, ensuring it is ready for docking. We will use UCSF Chimera, a powerful molecular visualization and analysis tool.[7][8]

Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations, which can interfere with docking calculations.[9][10] We must also add hydrogen atoms, which are typically not resolved in X-ray crystallography but are crucial for defining the correct hydrogen-bonding networks.

Step-by-Step Methodology:

-

Fetch the Structure:

-

Open UCSF Chimera.

-

Go to File > Fetch by ID. Enter the PDB code of the target protein (e.g., a known kinase). The structure will be downloaded and displayed.[8]

-

-

Clean the Structure:

-

Remove Unnecessary Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extra chains. Select the unwanted chain(s) (Select > Chain) and delete them (Actions > Atoms/Bonds > delete).[8]

-

Remove Water and Ions: Delete all water molecules and non-essential ions (Select > Structure > solvent). Delete the selection.

-

Remove Co-crystallized Ligand: Select and delete the original ligand that may be present in the binding site. This is critical for subsequent redocking validation.[7]

-

-

Prepare the Protein using Dock Prep:

-

Open the Dock Prep tool (Tools > Surface/Binding Analysis > Dock Prep).[7][8]

-

This tool automates several key steps:

-

Fixing incomplete side chains by adding missing atoms.

-

Adding hydrogen atoms to the protein, which is essential for accurate interaction calculations.[10]

-

Assigning atomic charges using a standard force field (e.g., AMBER).

-

-

Execute Dock Prep with default settings and save the prepared protein as a .mol2 file.

-

-

Final Conversion for Docking:

Phase 2: Ligand Preparation

Just as with the receptor, the ligand must be correctly prepared to represent its likely state in a biological environment.

Protocol: 3D Conformer Generation and Optimization

Rationale: A 2D representation of 5-(4-Chlorophenyl)pyrazin-2-amine is insufficient for docking. We need a low-energy 3D conformation. Adding hydrogens and assigning correct partial charges are also essential for the scoring function to accurately calculate electrostatic interactions.[12]

Step-by-Step Methodology:

-

Obtain 2D Structure:

-

Draw the 2D structure of 5-(4-Chlorophenyl)pyrazin-2-amine in a chemical drawing program like ChemDraw or use an online tool like PubChem Sketcher.

-

Save the structure as a SMILES string or in a 2D SDF format.

-

-

Generate 3D Conformation:

-

Use a tool like Open Babel to convert the 2D structure into a 3D structure.[13]

-

Command: obabel -i smi input.smi -o sdf --gen3d -O output_3d.sdf

-

-

Energy Minimization:

-

The initial 3D structure should be energy-minimized to find a stable, low-energy conformation. This can be done using force fields like MMFF94 or UFF within software like Avogadro or via command line with Open Babel.

-

-

Prepare for Docking (PDBQT format):

-

Load the 3D SDF or MOL2 file of the ligand into AutoDockTools (ADT).[12]

-

ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during the docking simulation.

-

Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.[13]

-

Save the final prepared ligand as a .pdbqt file.

-

Phase 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[14][15][16]

The Principle of Molecular Docking

Docking algorithms perform two main tasks:

-

Sampling: They explore a vast number of possible ligand conformations and orientations within the binding site.

-

Scoring: They use a scoring function to evaluate each generated pose, assigning a score that estimates the binding affinity (typically in kcal/mol).[15] Lower scores usually indicate more favorable binding.

We will use AutoDock Vina, a widely used, accurate, and computationally efficient docking program.[17]

Protocol: Protein-Ligand Docking using AutoDock Vina

Rationale: The accuracy of docking depends heavily on defining the correct search space (the "grid box"). A well-defined grid box focuses the computational effort on the binding site, increasing the chances of finding the correct binding mode.

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 7. scotchem.ac.uk [scotchem.ac.uk]

- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. kaggle.com [kaggle.com]

- 12. researchgate.net [researchgate.net]

- 13. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. imrpress.com [imrpress.com]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Precision Quantification of 5-(4-Chlorophenyl)pyrazin-2-amine

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of pyrazine-based therapeutics. It addresses the quantification of 5-(4-Chlorophenyl)pyrazin-2-amine (CAS: 59489-72-4), a critical intermediate and potential genotoxic impurity (PGI).[1]

Introduction & Scientific Context

5-(4-Chlorophenyl)pyrazin-2-amine is a functionalized pyrazine scaffold often employed in the synthesis of kinase inhibitors and anti-infective agents.[1] Its structural motif—an electron-deficient pyrazine ring coupled with a lipophilic chlorophenyl group—imparts specific pharmacokinetic properties but also presents analytical challenges.[1]

Why Quantify?

-

Process Control: As a key building block, unreacted levels indicate reaction efficiency in Suzuki-Miyaura cross-coupling or nucleophilic substitutions.[1][2]

-

Impurity Profiling: The 2-aminopyrazine moiety is a structural alert for genotoxicity (Ames positive potential).[1] Regulatory bodies (ICH M7) require trace-level quantification (often <10 ppm) in final drug substances.

-

Physicochemical Profile:

Analytical Strategy & Workflow

The quantification strategy is bifurcated based on the required sensitivity:

-

Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.05%).

-

Method B (LC-MS/MS): For trace impurity analysis in drug substances or biological matrices (Limit of Quantitation: <10 ng/mL).

Method Development Decision Tree

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: HPLC-UV (Routine QC & Assay)

Objective: Robust quantification of the analyte in bulk powder or reaction mixtures.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Kinetex 5µm, 150 x 4.6 mm) | Standard hydrophobicity for retaining the chlorophenyl group.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity and protonates the amine, improving peak shape.[2] |

| Mobile Phase B | Acetonitrile | Strong eluent for the lipophilic chlorophenyl moiety.[1] |

| Gradient | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B. | Gradient ensures separation from polar pyrazine byproducts and non-polar dimers.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |

| Detection | UV @ 254 nm (primary) & 280 nm | 254 nm targets the aromatic phenyl; 280 nm targets the pyrazine π-π* transition. |

| Column Temp | 30°C | Maintains reproducible retention times.[1] |

Step-by-Step Procedure

-

Standard Preparation: Dissolve 10.0 mg of reference standard in 10 mL of Acetonitrile (Stock A: 1000 µg/mL). Dilute to 50 µg/mL with Mobile Phase A:B (50:50) for the working standard.

-

System Suitability: Inject the working standard 5 times.

-

Requirement: RSD of peak area ≤ 2.0%; Tailing factor < 1.5.[1]

-

-

Sample Analysis: Accurately weigh 10.0 mg of sample. Dissolve in 20 mL ACN, sonicate for 10 min, and dilute to volume with water. Filter through 0.45 µm PTFE filter.[1]

-

Calculation: Use external standard calibration.

(Where P is the purity of the standard)

Protocol B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Quantification of genotoxic impurities or metabolites at ng/mL levels.

Mass Spectrometry Parameters

-

Ionization: ESI Positive mode (Protonation of the 2-amino group).

-

Source Temp: 450°C.

-

Capillary Voltage: 3.5 kV.[1]

MRM Transitions (Multiple Reaction Monitoring):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Inference |

|---|---|---|---|

| 206.1 [M+H]⁺ | 171.1 | 25 | Loss of Cl radical (Characteristic). |

| 206.1 [M+H]⁺ | 121.1 | 35 | Cleavage of Pyrazine ring (Retaining chlorophenyl). |

| 206.1 [M+H]⁺ | 94.1 | 40 | Aminopyrazine fragment. |

Note: Transitions must be optimized on the specific instrument (e.g., Agilent 6400 or Sciex QTRAP) by infusing a 1 µg/mL solution.[2]

Sample Preparation (Liquid-Liquid Extraction)

For plasma or complex reaction matrices where protein/polymer precipitation is insufficient.[1]

-

Aliquot: Transfer 100 µL of sample into a 1.5 mL tube.

-

Internal Standard: Add 10 µL of deuterated analog (or generic IS like Carbamazepine).

-

Basification: Add 50 µL of 0.1 M NaOH (to ensure the amine is neutral, LogP ~2.1).

-

Extraction: Add 500 µL Ethyl Acetate. Vortex for 2 min at high speed.

-

Separation: Centrifuge at 10,000 rpm for 5 min.

-

Reconstitution: Evaporate the supernatant under

stream and reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).

Validation & Quality Control

To ensure Trustworthiness and Integrity , the method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria (Trace Analysis) |

| Linearity | |

| Accuracy (Recovery) | 80–120% at 3 concentration levels (LQC, MQC, HQC).[2] |

| Precision | CV < 15% (Inter-day and Intra-day). |

| LOD/LOQ | Signal-to-Noise ratios of 3:1 and 10:1 respectively. |

| Carryover | Blank injection after ULOQ must show < 20% of LOQ signal.[1] |

Troubleshooting Guide

-

Peak Tailing: The free amine interacts with silanols.[1] Solution: Ensure mobile phase pH is acidic (pH < 3) or use an end-capped column (e.g., C18-PFP).

-

Low Sensitivity (MS): Signal suppression from matrix. Solution: Switch from Methanol to Acetonitrile in MP B, or improve extraction cleanup (use SPE cartridges like Oasis HLB).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13242644, 5-(4-chlorophenyl)pyridin-2-amine (Analogous Structure).[1] Retrieved from [Link]

-

Jaishetty, N. et al. (2015). Trace Level Quantification of Genotoxic Impurities in Efavirenz Using LC–MS/MS.[2][3] (Provides validated conditions for similar amino-chloro-aryl impurities). Scientia Pharmaceutica.[1] Retrieved from [Link][2][4]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Using 5-(4-Chlorophenyl)pyrazin-2-amine in cell-based assays

Application Note: 5-(4-Chlorophenyl)pyrazin-2-amine in Cell-Based Assays Subtitle: Targeting the DNA Damage Response (DDR) and Adenosine Signaling via the Aminopyrazine Scaffold[1]

Executive Summary & Scientific Rationale

5-(4-Chlorophenyl)pyrazin-2-amine represents a "privileged scaffold" in medicinal chemistry—a core chemical structure capable of binding to multiple distinct biological targets with high affinity depending on subtle derivatization.[1] In the context of cell-based assays, this molecule and its immediate analogs are primarily utilized as ATP-competitive kinase inhibitors (specifically targeting the ATR-CHK1 axis ) and as antagonists for Adenosine Receptors (A2A/A2B) .

This Application Note provides a rigorous framework for using 5-(4-Chlorophenyl)pyrazin-2-amine as a chemical probe to investigate DNA Damage Response (DDR) pathways. Unlike broad-spectrum toxins, aminopyrazines often function as sensitizers.[1] Therefore, the protocols below prioritize synthetic lethality assays—measuring the compound's ability to potentiate the cytotoxicity of genotoxic drugs (e.g., Gemcitabine, Cisplatin)—over simple monotherapy toxicity.[1]

Key Biological Mechanisms:

-

Primary Mode of Action: ATP-competitive inhibition at the kinase hinge region (Interaction with Valine/Glutamate residues).

-

Target Pathway: Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling.[1]

-

Secondary Activity: Adenosine Receptor antagonism (relevant for immunology/oncology assays).

Compound Preparation & Handling

To ensure reproducibility, the physical state of the compound must be rigorously controlled before introduction to the cellular environment.[1]

| Parameter | Specification | Expert Insight |

| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous DMSO (≥99.9%) is required to prevent hydrolysis or precipitation.[1] |

| Stock Concentration | 10 mM - 50 mM | Avoid >50 mM to prevent "crashing out" upon freeze-thaw cycles.[1] |

| Storage | -20°C (Desiccated) | Aminopyrazines are light-sensitive.[1] Store in amber vials. |

| Aqueous Solubility | Low (< 100 µM) | Critical: Do not dilute directly into media. Perform intermediate dilution in PBS/Media to 10x working conc. immediately before use. |

| Vehicle Control | DMSO (Matched %) | Final DMSO concentration in assay wells must remain <0.5% (v/v) to avoid solvent toxicity masking the effect. |

Application I: Synthetic Lethality & Sensitization Assays

Objective: Determine if 5-(4-Chlorophenyl)pyrazin-2-amine sensitizes cancer cells to DNA-damaging agents (e.g., Gemcitabine). Rationale: ATR/CHK1 inhibitors often show limited efficacy as single agents but dramatically lower the IC50 of genotoxins by preventing cell cycle arrest, forcing cells with damaged DNA into premature mitosis (Mitotic Catastrophe).

Protocol: Chemo-Sensitization Screen (96-well Format)

Materials:

-

Cell Line: HT-29 or U2OS (p53-deficient lines often show higher sensitivity).[1]

-

Reagents: Gemcitabine (Genotoxin), CellTiter-Glo® (Promega) or MTT.

Step-by-Step Methodology:

-

Seeding:

-

Seed cells at 3,000–5,000 cells/well in 90 µL complete media.[1]

-

Incubate for 24 hours to allow attachment.

-

-

Compound Treatment (Matrix Design):

-

Prepare a 2-fold serial dilution of Gemcitabine (e.g., 0 nM to 1000 nM).

-

Prepare a fixed sub-lethal concentration of 5-(4-Chlorophenyl)pyrazin-2-amine (e.g., 1 µM, 5 µM, 10 µM). Note: Determine the "No Observed Effect Level" (NOEL) of the pyrazine alone in a pilot experiment first.

-

Add 10 µL of the Pyrazine probe to the experimental wells.

-

Add 10 µL of Gemcitabine dilutions.[1]

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add detection reagent (e.g., CellTiter-Glo) and read Luminescence.

-

-

Data Analysis:

-

Calculate the Dose Reduction Index (DRI) . A left-shift in the Gemcitabine IC50 curve in the presence of the pyrazine indicates successful ATR pathway blockade.[1]

-

Application II: Target Engagement (Biomarker Analysis)

Objective: Validate that the compound is inhibiting the ATR-CHK1 signaling axis inside the cell.[1] Rationale: Inhibition of ATR prevents the phosphorylation of its downstream effector, CHK1.[1] However, in some contexts, inhibition of CHK1 (downstream) leads to hyper-phosphorylation of ATR targets due to feedback loop loss. The most reliable marker for ATR inhibition is the suppression of p-CHK1 (Ser345) following DNA damage.

Protocol: Western Blotting for DDR Markers

Workflow:

-

Induction: Treat cells with Hydroxyurea (1 mM) or UV radiation to induce replication stress (activating ATR).

-

Treatment: Concurrently treat with 5-(4-Chlorophenyl)pyrazin-2-amine (10 µM) for 2–4 hours.

-

Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Phospho-proteins are labile; keep lysates on ice.

-

Detection Targets:

Visualization of Signaling Pathways

The following diagram illustrates the specific intervention point of Aminopyrazine derivatives within the DNA Damage Response (DDR) network.

Caption: Mechanism of Action. The aminopyrazine scaffold inhibits ATR kinase activity, preventing CHK1 phosphorylation and forcing DNA-damaged cells to bypass repair checkpoints, leading to apoptosis.[1]

Advanced Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the small molecule to the target protein in intact cells (Target Engagement). Rationale: Small fragments like 5-(4-Chlorophenyl)pyrazin-2-amine can have off-target effects.[1] CETSA proves that the compound enters the cell and stabilizes the thermal denaturation profile of the specific target (e.g., ATR or Adenosine Receptor).

Step-by-Step Methodology:

-

Treatment: Treat live cells with 20 µM compound or DMSO for 1 hour.[1]

-

Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with Protease Inhibitors.

-

Thermal Challenge:

-

Aliquot cell suspension into 8 PCR tubes.

-

Heat each tube to a distinct temperature (gradient: 40°C to 68°C) for 3 minutes using a PCR thermocycler.

-

-

Lysis & Separation:

-

Freeze-thaw (3x) to lyse.[1]

-

Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) proteins form the pellet; stable (bound) proteins remain in supernatant.

-

-

Analysis:

Caption: CETSA Workflow. A rigorous method to validate intracellular target engagement by measuring thermal stabilization of the protein-ligand complex.[1]

References

-

Vertex Pharmaceuticals Inc. (2010). Substituted Pyrazin-2-amines as Inhibitors of ATR Kinase.[1][2] World Intellectual Property Organization, WO2010071837.

-

Foa, R., et al. (2014). The DNA Damage Response: A Target for Anticancer Therapy.[1]Nature Reviews Clinical Oncology, 11(1), 15-26. (Contextual grounding for ATR/CHK1 inhibition strategies).

-

Reaper, P. M., et al. (2011). Selective Killing of ATM- or p53-deficient Cancer Cells through Inhibition of ATR.[1]Nature Chemical Biology, 7, 428–430.[1]

-

Jafari, R., et al. (2014). The Cellular Thermal Shift Assay for Evaluating Drug Target Interactions in Cells.[1]Nature Protocols, 9, 2100–2122.

-

Ongini, E., et al. (1999). Adenosine A2A Receptors and Neuroprotection.[1]Annals of the New York Academy of Sciences, 890, 422-431. (Reference for Pyrazine-amine scaffold in Adenosine signaling).

Disclaimer: 5-(4-Chlorophenyl)pyrazin-2-amine is a research chemical.[1][3][4][5][6][7][8][9] Optimization of concentration and incubation times is cell-line dependent.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

- 1. 5049-61-6|Pyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-(4-chlorophenyl)pyridin-2-amine (C11H9ClN2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. unige.iris.cineca.it [unige.iris.cineca.it]

Application Notes and Protocols for In Vivo Animal Studies with 5-(4-Chlorophenyl)pyrazin-2-amine

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of Pyrazine Derivatives in Oncology

The pyrazine moiety is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] These heterocyclic compounds can interact with various biological macromolecules, and specific derivatives have been shown to target and inhibit the proliferation of tumor cells.[3] 5-(4-Chlorophenyl)pyrazin-2-amine is a novel investigational compound belonging to this class. Its structural similarity to other known kinase inhibitors suggests potential as a targeted therapeutic agent. This document provides a comprehensive guide for the preclinical in vivo evaluation of 5-(4-Chlorophenyl)pyrazin-2-amine, outlining the rationale, experimental design, and detailed protocols for efficacy, and pharmacokinetic studies in rodent models of cancer.

PART 1: Preclinical Assessment Strategy

A logical and phased approach is critical for the successful in vivo evaluation of a novel anticancer agent. The following workflow outlines the key stages, from initial characterization to efficacy confirmation in relevant animal models.

Caption: Workflow for a typical in vivo efficacy study.

PART 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

Pharmacokinetic Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 5-(4-Chlorophenyl)pyrazin-2-amine. This data informs the dosing regimen for efficacy studies.

Protocol Outline:

-

Administer a single dose of 5-(4-Chlorophenyl)pyrazin-2-amine to a cohort of non-tumor-bearing mice via the intended route (e.g., oral gavage).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Process the blood to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm that 5-(4-Chlorophenyl)pyrazin-2-amine is engaging its intended target in the tumor tissue.

Hypothetical Signaling Pathway Inhibition: Assuming 5-(4-Chlorophenyl)pyrazin-2-amine functions as a kinase inhibitor in a common cancer-related pathway, such as the MAPK/ERK pathway, a PD study would aim to measure the modulation of downstream markers.

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

Protocol Outline:

-

Treat tumor-bearing mice with 5-(4-Chlorophenyl)pyrazin-2-amine or vehicle.

-

At a predetermined time point post-dose (informed by PK data), euthanize the animals and excise the tumors.

-

Prepare tumor lysates.

-

Analyze the lysates by Western blot or ELISA to measure the levels of total and phosphorylated target proteins (e.g., p-ERK).

-

A significant reduction in the phosphorylated form of the target protein in the treated group compared to the vehicle control would indicate target engagement.

Conclusion

This document provides a comprehensive framework for the in vivo evaluation of 5-(4-Chlorophenyl)pyrazin-2-amine. By following these detailed protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel compound. It is critical to reiterate that all animal studies must be conducted under strict ethical guidelines and with the appropriate institutional approvals. The successful translation of promising compounds from the laboratory to the clinic depends on meticulous and well-designed preclinical studies.

References

- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.

- Queen's University. Intraperitoneal Injection in Rats | Animals in Science.

- PLOS ONE. (2022, September 30). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic.

- Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.

- Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.

- Institutional Animal Care and Use Committee, UCSF. Oral Gavage In Mice and Rats.

- UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

- Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Oral Gavage.

- Research Support, The University of Queensland. LAB_021 Oral Gavage in Mice and Rats.

- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.

- PMC. Current mouse and cell models in prostate cancer research.

- Research Support, The University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.

- Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- Altogen Labs. Lung Cancer Xenograft.

- Altogen Labs. Colon Cancer Xenograft.

- PubMed. (2017). Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition.

- PMC. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.

- Bioemtech. (2025, April 9). Colorectal cancer: HT-29 Xenograft Mouse Model.

- Research & Innovation Office, University of Colorado Boulder. IACUC Routes of Administration Guidelines.

- Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).

- ResearchGate. Structure and pharmacological activity of pyrazine.

- European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing.

- PMC. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.

- EFSA. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.

- Swiss Academy of Medical Sciences. Ethical Principles and Guidelines for Experiments on Animals.

- MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.

- PMC. Ethical considerations regarding animal experimentation.

- Tanabe Pharma Corporation. R&D Ethics.

- PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Semantic Scholar. (2024, March 25). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations.

- PMC. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth.

- Pipzine Chemicals. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.

- PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

- PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- MedChemComm (RSC Publishing). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]

- 4. rjpbcs.com [rjpbcs.com]

Application Notes & Protocols for Cancer Research: A Roadmap for Investigating 5-(4-Chlorophenyl)pyrazin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer effects.[1][2][3] Derivatives of pyrazine have been developed as kinase inhibitors, agents that disrupt the RAS-MAPK pathway, and inducers of cell cycle arrest, highlighting the versatility of this heterocyclic system.[1][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the anticancer potential of a novel pyrazine-based compound, using 5-(4-Chlorophenyl)pyrazin-2-amine as an exemplar candidate. While specific biological data on this particular molecule is not extensively documented in publicly available literature, its structure—featuring a pyrazinamine core and a chlorophenyl substituent—is characteristic of motifs found in potent kinase inhibitors and other anticancer agents.

Therefore, this guide provides a logical, field-proven workflow, from initial cytotoxicity screening to preliminary mechanism-of-action studies. Each protocol is designed as a self-validating system, incorporating the necessary controls and explaining the causality behind experimental choices to ensure robust and interpretable data.

Part 1: Initial In Vitro Evaluation of Cytotoxicity

The first critical step in assessing a new compound is to determine if it has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.[6] We will employ the MTT assay, a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[7]

Application Note 1.1: Broad-Spectrum Cytotoxicity Screening

Principle: To obtain an initial profile of the compound's activity, it is crucial to screen it against a panel of cancer cell lines from diverse tissue origins. The NCI-60 panel methodology provides a strong precedent for this approach, often starting with a smaller, representative set.[8] A standard starting panel could include cell lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[8][9] This approach helps identify if the compound has broad activity or is selective for a particular cancer type.

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Culture & Seeding:

-

Maintain human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.[9]

-

Harvest cells at 80-90% confluency. Using a hemocytometer, perform a cell count and assess viability (trypan blue exclusion).

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of media. Allow cells to adhere and resume exponential growth by incubating overnight.[1][9]

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of 5-(4-Chlorophenyl)pyrazin-2-amine in sterile DMSO.

-

Perform serial dilutions in culture media to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells remains constant and low (<0.5%) to avoid solvent toxicity.[7]

-

Controls: Prepare wells for:

-

Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., 0.1 to 10 µM).[9]

-

Blank: Media only (no cells) for background absorbance subtraction.

-

-

Remove the old media from the cells and add 100 µL of the media containing the compound or controls.

-

Incubate the plate for 48 to 72 hours. A 72-hour incubation is often preferred to allow for multiple cell doubling times, capturing both cytotoxic and anti-proliferative effects.[6]

-

-

MTT Assay & Data Acquisition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]

-

Carefully aspirate the media without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to solubilize the crystals. Mix gently on an orbital shaker for 10 minutes.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation & Interpretation:

Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Summary for 5-(4-Chlorophenyl)pyrazin-2-amine

| Cancer Cell Line | Tissue of Origin | 5-(4-Chlorophenyl)pyrazin-2-amine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1 |

| NCI-H460 | Lung Carcinoma | Hypothetical Value | 1.2 ± 0.2 |

| PC-3 | Prostate Carcinoma | Hypothetical Value | 2.5 ± 0.4 |

| HL-60 | Promyelocytic Leukemia | Hypothetical Value | 0.5 ± 0.08 |

Note: Data are for illustrative purposes. IC50 values must be experimentally determined. Example control values are based on typical literature findings.[9]

Workflow Visualization

Part 2: Investigating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical question is how the compound kills cancer cells. A primary mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[9]

Application Note 2.1: Detection of Apoptosis

Principle: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol: Annexin V/PI Staining Assay

-

Cell Treatment:

-

Seed cells (e.g., the most sensitive cell line from the IC50 screen) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 5-(4-Chlorophenyl)pyrazin-2-amine at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Controls: Include a vehicle-treated (DMSO) negative control and a positive control treated with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin).

-

-

Cell Harvesting and Staining:

-

Harvest all cells, including the floating cells in the supernatant (apoptotic cells often detach) and the adherent cells (trypsinize gently).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

The cell population will segregate into four quadrants:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane rupture).

-

-

A significant increase in the Annexin V positive populations (lower-right and upper-right quadrants) compared to the vehicle control indicates the induction of apoptosis.

-

Signaling Pathway Visualization

Given that many pyrazine derivatives function as kinase inhibitors, a plausible mechanism of action could involve the disruption of a key pro-survival signaling cascade, leading to the activation of the intrinsic apoptosis pathway.[1]

Part 3: Preliminary Target Validation

If apoptosis is confirmed, the next step is to investigate the molecular machinery responsible. Based on the literature for similar heterocyclic compounds, a common mechanism involves the inhibition of protein kinases that regulate cell survival and proliferation.[4][5][10] Western blotting can be used to probe the phosphorylation status of key proteins in these pathways.

Application Note 3.1: Probing Kinase Signaling Pathways

Principle: Many kinase pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) signal through a cascade of phosphorylation events. An effective kinase inhibitor will reduce the phosphorylation of its direct target and downstream substrates. By treating cells with the compound and analyzing protein lysates via Western blot, we can observe changes in protein phosphorylation levels. A decrease in a phosphorylated protein (e.g., p-AKT, p-ERK) relative to its total protein level is strong evidence of pathway inhibition.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis and Protein Quantification:

-

Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events that precede cell death.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. A good starting panel could include antibodies against:

-

Phospho-AKT (Ser473) and Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

-

Cleaved PARP (a marker of Caspase-3 activity and apoptosis)

-

GAPDH or β-Actin (as a loading control)

-

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-AKT/Total AKT) suggests that 5-(4-Chlorophenyl)pyrazin-2-amine inhibits the corresponding signaling pathway. An increase in cleaved PARP would further corroborate the induction of apoptosis.

Conclusion and Future Directions

This guide outlines the foundational workflow for characterizing the anticancer potential of a novel compound like 5-(4-Chlorophenyl)pyrazin-2-amine. The data generated from these protocols will establish its cytotoxic potency, clarify its primary mechanism of cell death, and provide initial insights into the molecular pathways it modulates.

Positive results from this initial phase would warrant further investigation, including:

-

Target Identification: Employing kinome screening or chemical proteomics to identify the specific protein target(s).

-

Cell Cycle Analysis: Investigating if the compound causes arrest at specific phases of the cell cycle.

-

In Vivo Studies: Assessing the compound's efficacy and toxicity in preclinical animal models of cancer.

By following this structured and scientifically rigorous approach, researchers can efficiently and robustly evaluate novel chemical entities for their potential as next-generation cancer therapeutics.

References

- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph". Anticancer Research.

- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.

- BenchChem. The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.

- Petzer, J.P., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.

- Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.

- Various Authors. (2025). Pharmacological activity and mechanism of pyrazines. ResearchGate.

- Christodoulou, M.S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH.

- Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Various Authors. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Various Authors. Structure and pharmacological activity of pyrazine. ResearchGate.

- Jainey, P.J., & Bhat, I.K. Antitumor, Analgesic, and Anti‑inflammatory Activities of Synthesized Pyrazolines. Semantic Scholar.

- Various Authors. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.

- Ch.$, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

-

Ghorab, M.M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][6][9]Triazole Derivatives. Journal of Heterocyclic Chemistry. Available from:

- Romagnoli, R., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC.

- Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.

- Messa, F., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.

- Fischer, P.M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.

- Various Authors. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- Wang, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Process Development Guide: Scale-Up Synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine

Executive Summary & Strategic Analysis

This guide details the process development and scale-up synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine , a privileged scaffold in kinase inhibitor discovery. While bench-scale synthesis often utilizes diverse methods, scale-up to preclinical quantities (GLP-tox batches) requires a route that balances atom economy , safety , and purification efficiency .

Retrosynthetic Logic

The pyrazine core is electron-deficient.[1] Direct electrophilic aromatic substitution is difficult. Therefore, we utilize Suzuki-Miyaura Cross-Coupling as the primary route. This method is preferred over

Route Selection:

-

Starting Material: 2-Amino-5-bromopyrazine (Commercial, stable solid).

-

Coupling Partner: 4-Chlorophenylboronic acid (Cheap, crystalline).

-

Catalyst:

(Robust against air/moisture, efficient for electron-poor heterocycles).

Reaction Workflow Diagram

The following diagram outlines the logical flow from raw materials to the final API intermediate, emphasizing critical decision nodes.

Caption: Figure 1. Process flow diagram for the scale-up synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine.

Critical Process Parameters (CPP)

To ensure reproducibility and safety at scale, the following parameters must be controlled.

| Parameter | Specification | Rationale (Expert Insight) |

| Catalyst Loading | 1.0 – 2.0 mol% | The free amine on the pyrazine can coordinate to Pd, potentially deactivating it. Bidentate ligands like dppf prevent this better than |

| Solvent System | 1,4-Dioxane : Water (4:[2]1) | A biphasic system dissolves the inorganic base ( |

| Temperature | 85°C – 95°C | Reaction is sluggish <80°C due to the electron-poor nature of the pyrazine bromide. |

| Stoichiometry | Boronic Acid (1.1 eq) | Slight excess ensures complete consumption of the bromide (limiting reagent), which is harder to remove than excess boronic acid. |

| Inert Atmosphere | Oxygen promotes homocoupling of the boronic acid (impurity: 4,4'-dichlorobiphenyl) and deactivates the catalyst. |

Detailed Experimental Protocol (100 g Scale)

Objective: Synthesize 100 g of 5-(4-Chlorophenyl)pyrazin-2-amine with >98% purity.

Materials & Reagents[2][3][4]

-

2-Amino-5-bromopyrazine: 87.0 g (0.50 mol)

-

4-Chlorophenylboronic acid: 86.0 g (0.55 mol, 1.1 eq)

-

Potassium Carbonate (

): 138.0 g (1.0 mol, 2.0 eq) - : 4.1 g (5.0 mmol, 1 mol%)

-

1,4-Dioxane: 800 mL

-

Water (Deionized): 200 mL

Step-by-Step Procedure

Step 1: Reaction Setup (Suzuki Coupling)

-

Charging: Into a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge the 2-Amino-5-bromopyrazine , 4-Chlorophenylboronic acid , and 1,4-Dioxane .

-

Degassing: Sparge the solution with nitrogen for 20 minutes while stirring. Critical: This minimizes homocoupling impurities.

-

Catalyst Addition: Add the

catalyst in one portion. The solution will turn dark orange/red. -

Base Addition: Dissolve the

in the Water (200 mL) and add this solution to the reaction mixture. -

Heating: Heat the mixture to an internal temperature of 90°C . Stir vigorously (400 rpm) to ensure mixing of the biphasic layers.

-

Monitoring: Maintain at 90°C for 4–6 hours.

-

IPC (In-Process Control): Take an aliquot, dilute in MeCN, and analyze by HPLC. Target: <1% remaining bromide starting material.

-

Step 2: Workup & Phase Separation

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Dilution: Add Ethyl Acetate (1.0 L) and Water (500 mL) . Stir for 10 minutes.

-

Separation: Transfer to a separatory funnel. Remove the lower aqueous layer (contains inorganic salts).

-

Washing: Wash the organic layer with Brine (500 mL) .

-

Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol (or equivalent silica-supported scavenger) or Activated Charcoal (10 wt%) to the organic layer. Stir at 50°C for 1 hour.

-

Filtration: Filter through a pad of Celite to remove the scavenger/charcoal and insoluble Pd residues.

Step 3: Crystallization

-

Concentration: Concentrate the filtrate under reduced pressure to approximately 300 mL volume. A thick slurry will form.

-

Solvent Swap: Add Ethanol (500 mL) and concentrate again to ~300 mL to remove residual ethyl acetate/dioxane (azeotropic distillation).

-

Heating: Add fresh Ethanol (600 mL) and heat to reflux (78°C) until fully dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then chill to 0–5°C for 1 hour.

-

Isolation: Filter the pale yellow crystals. Wash the cake with cold Ethanol (100 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85 – 95 g (83 – 92%) Appearance: Off-white to pale yellow crystalline solid.

Purification Logic & Troubleshooting

Scale-up often fails not at the reaction, but at the purification. Column chromatography is impractical at >100g scale. We rely on solubility differentials .

Impurity Profile & Removal Strategy

| Impurity | Origin | Removal Strategy |

| Starting Bromide | Incomplete reaction | Ensure >99% conversion before workup. Recrystallization from EtOH purges this efficiently. |

| Homocoupling (Biaryl) | Minimized by | |

| Palladium (Pd) | Catalyst | Must be <10 ppm. Use Thiol-silica scavengers or recrystallize from water-miscible solvents (EtOH) which leave Pd in solution. |

| Protodeboronation | Hydrolysis of boronic acid | Use excess boronic acid (1.1 eq). This byproduct (chlorobenzene) is volatile and removed during vacuum drying. |

Palladium Removal Decision Tree

Caption: Figure 2. Logic flow for Palladium removal to meet ICH Q3D guidelines.

Analytical Quality Control (QC)

HPLC Method (Purity)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

-

Retention Time: Product typically elutes at ~6.5 min; des-chloro impurity (if any) earlier; biaryl impurity later.

Safety & Handling

-

Aminopyrazines: Potential irritants and photosensitizers. Handle under yellow light if possible, though this specific analogue is relatively stable.

-

Palladium: Sensitizer. Use double gloves when handling catalyst and during cleaning of the reactor.

-

Waste: Aqueous waste contains boronic acid residues and fluoride (if using

or similar, though Carbonate is used here). Dispose of as halogenated organic waste.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki coupling mechanism).

-

Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

-

Guideline for Elemental Impurities (ICH Q3D). (2019). European Medicines Agency. Defines Pd limits for oral/parenteral drugs. Link

-

Sigma-Aldrich. Product Specification: 2-Amino-5-bromopyrazine. Link

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 5-(4-Chlorophenyl)pyrazin-2-amine

Document Control:

-

Primary Application: Kinase inhibitor intermediate, heterocyclic building block.

-

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][3][4][5][6]

Executive Summary & Strategic Approach

As a Senior Application Scientist, I often see researchers struggle with aminopyrazine couplings. The core challenge in synthesizing 5-(4-Chlorophenyl)pyrazin-2-amine is not the bond formation itself, but the coordination of the free primary amine (C2-NH2) to the palladium catalyst , which effectively "poisons" the active species, stalling the cycle.[1]

To maximize yield (target >85%), we must move beyond generic Suzuki conditions. This guide prioritizes a ligand-controlled approach using robust bidentate phosphines (dppf) or sterically demanding Buchwald ligands (XPhos) to prevent catalyst deactivation.[1]

The "Gold Standard" Protocol

Do not deviate from the degassing steps. Oxygen is the primary cause of homocoupling impurities in this specific reaction.[1]

Reagents & Stoichiometry[1][7][8][9]

| Component | Role | Equiv. | Notes |

| 2-Amino-5-bromopyrazine | Substrate (Electrophile) | 1.0 | Purity >98% essential.[1][5] |

| 4-Chlorophenylboronic acid | Substrate (Nucleophile) | 1.2 | Excess compensates for protodeboronation.[1] |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 - 0.05 | Robust against amine poisoning.[1] |

| K₂CO₃ (2.0 M aq) | Base | 2.5 | Potassium cation aids transmetallation. |

| 1,4-Dioxane | Solvent | - | 0.15 M concentration relative to bromide.[1] |

Step-by-Step Workflow

-

System Preparation:

-

Charge a reaction vial/flask with 2-amino-5-bromopyrazine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the Pd catalyst (3-5 mol%).

-

Critical Step: Cap the vessel and purge with Argon/Nitrogen for 5 minutes before adding solvents.[1]

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane and 2.0 M K₂CO₃ (aq) via syringe.

-

Sparge the biphasic mixture with Argon for an additional 10-15 minutes. Note: Sonicating while sparging is highly effective.[1]

-

-

Reaction:

-

Heat to 90°C with vigorous stirring (800+ RPM). The biphasic mixture requires high shear to facilitate phase transfer.[1]

-

Monitor by TLC (30% EtOAc/Hexanes) or LC-MS after 2 hours.

-

Endpoint: Disappearance of the bromide.[1] If the reaction stalls at 60% conversion, do not add more heat . Add 1 mol% fresh catalyst and degas again.

-

-

Workup (The "Amine Trick"):

-

Cool to room temperature.[1] Dilute with EtOAc.

-

Acid Extraction: Extract the organic layer with 1M HCl.[1] The product (basic pyrazine) will move to the aqueous phase; non-basic impurities (homocoupled biaryls) remain in the organic phase.[1]

-

Basification: Neutralize the aqueous layer with NaOH to pH ~10.[1] The product will precipitate.[1]

-

Collection: Filter the solid or extract back into EtOAc/DCM if no precipitate forms.[1]

-

Mechanism & Causality (Expert Insight)

Why does this specific reaction fail? Understanding the "why" allows you to troubleshoot effectively.[1]

The Catalyst Poisoning Effect

In standard couplings, Pd(0) coordinates with the aryl halide. However, the pyrazine nitrogen and the exocyclic amine (NH2) are Lewis bases. They can displace the phosphine ligands on the Palladium, forming an inactive Pd-Amine complex .

-

Why Pd(PPh₃)₄ fails: Triphenylphosphine (PPh₃) is a monodentate ligand that dissociates easily.[1] The aminopyrazine quickly grabs the open coordination site, killing the catalyst.

-

Why Pd(dppf)Cl₂ works: The dppf ligand is bidentate (holds the Pd with two "arms").[1] It creates a rigid bite angle that is much harder for the aminopyrazine to displace.[1]

Visualizing the Pathway

The following diagram illustrates the standard cycle versus the "Death Pathway" (Poisoning).

Figure 1: The Catalytic Cycle vs. The Amine Poisoning Pathway. Using bidentate ligands (dppf) blocks the red dashed pathways.[1]

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .[1] Do not use Pd(PPh₃)₄. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high or insufficient ligand.[1] Lower temp to 80°C; add 5 mol% extra ligand (e.g., dppf). |

| Impurity: 4,4'-Dichlorobiphenyl | Homocoupling | Oxygen leak. Ensure rigorous degassing.[1] Use freeze-pump-thaw if possible.[1] |

| Impurity: Chlorobenzene | Protodeboronation | Boronic acid is hydrolyzing.[1] Reduce water ratio (use 9:1 Dioxane:Water) or switch to Boronic Ester (Pinacol) . |

| Product stuck in Aqueous | pH misalignment | Pyrazines are weak bases.[1] Ensure aqueous layer is pH > 10 during extraction to keep product neutral (organic soluble).[1] |

Decision Tree for Yield Improvement

Figure 2: Diagnostic logic for resolving yield issues in aminopyrazine couplings.

FAQ: Researcher to Researcher

Q: Can I use the cheaper Pd(PPh₃)₄ catalyst if I increase the loading? A: I strongly advise against it.[1] While increasing loading might push conversion, the excess PPh₃ makes purification difficult and the catalyst dies quickly. Pd(dppf)Cl₂ is more expensive per gram but cheaper per reaction due to efficiency and cleaner profiles [1].

Q: My product is colored (brown/red) after the column. How do I fix this? A: This is residual Palladium.[1] Pyrazines love to bind trace Pd.[1]

-

Fix: Dissolve product in EtOAc/MeOH and treat with SiliaMetS® Thiol or charcoal (activated carbon) for 30 minutes at 50°C, then filter through Celite.

Q: Can I run this in pure ethanol? A: Ethanol is a protic solvent and can accelerate protodeboronation of the 4-chlorophenylboronic acid.[1] Dioxane/Water or Toluene/Water are superior for this specific substrate pair [2].[1]

Q: Is the 2-amino group protection necessary? A: Generally, no.[1] While protecting it (e.g., as an acetamide) prevents poisoning, the deprotection step often results in yield loss that negates the benefit. Using a better catalyst (dppf/XPhos) is the more efficient "Process Chemistry" approach [3].[1]

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][5] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[1][5] Shaanxi Normal University Research. [Link][1]

Sources

- 1. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 2. labfind.co.kr [labfind.co.kr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Chlorophenyl)pyrazin-2-amine Analogs

Welcome to the technical support center for the synthesis and optimization of 5-(4--Chlorophenyl)pyrazin-2-amine analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of palladium-catalyzed cross-coupling reactions involving the pyrazine scaffold.

The synthesis of 5-aryl-2-aminopyrazines is a critical step in the development of various pharmacologically active compounds. However, the electron-deficient nature of the pyrazine ring can present unique challenges in achieving high yields and purity. This resource aims to provide practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering causative explanations and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between a pyrazine halide and a boronic acid derivative. However, low or no product formation is a common frustration.

Possible Causes and Solutions:

-

Inappropriate Catalyst System: The choice of palladium source and ligand is paramount for success with electron-deficient heterocycles like pyrazines.[1] Standard catalysts may prove ineffective.

-

Explanation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]

-

Solution: Employ specialized, electron-rich, and sterically hindered ligands that promote the oxidative addition step and prevent catalyst inhibition. For challenging substrates like 2-chloropyrazine, consider using advanced palladium(II) ONO pincer complexes, which have demonstrated high activity even at low catalyst loadings.[1] Third-generation Buchwald-Hartwig catalysts and ligands are also effective for less reactive pyrazine chlorides.[1]

-

-

Incorrect Base Selection: The base is crucial for the transmetalation step, but an inappropriate choice can halt the reaction.

-

Explanation: The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or promote side reactions.

-

Solution: For Suzuki-Miyaura reactions with 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene mixture has been shown to be effective.[1] Weaker bases such as K₃PO₄ or Cs₂CO₃ can be viable alternatives, though they may necessitate higher reaction temperatures or longer reaction times.[1]

-

-

Deactivation of Boronic Acid: Pyrazine rings can promote side reactions like protodeboronation, where the boronic acid is converted to the corresponding arene.[1]

-

Explanation: This side reaction consumes the boronic acid, reducing the potential yield of the desired product.

-

Solution: Consider using pyrazine trifluoroborates as coupling partners, as they exhibit greater stability and are less prone to protodeboronation.[1]

-

-

Low Reactivity of the Pyrazine Halide: The reactivity of pyrazine halides follows the trend I > Br > Cl.[1] Chloropyrazines are often the most challenging substrates due to the strength of the C-Cl bond.

-

Explanation: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the catalytic cycle.

-

Solution: For 2-chloropyrazine, utilizing more active catalyst systems, such as the aforementioned palladium(II) ONO pincer complexes or third-generation Buchwald-Hartwig catalysts, is crucial.[1]

-

Problem 2: Significant Side Product Formation

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired 5-(4-Chlorophenyl)pyrazin-2-amine analog.

Common Side Reactions and Mitigation Strategies:

-

Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction, particularly with electron-poor aryl halides.[1]

-

Mechanism: This is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[2]

-

Mitigation:

-

Ligand Choice: Employing bulky, electron-rich phosphine ligands can often suppress this side reaction.

-

Base Optimization: Avoid strong alkoxide bases if hydrodehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[2]

-

Solvent Purity: Use dry, degassed aprotic solvents like dioxane, THF, or toluene to minimize sources of protons.[2][3]

-

-

-

Homocoupling: Dimerization of the boronic acid or the pyrazine halide can lead to unwanted byproducts.[1]

-

Cause: This can be promoted by certain reaction conditions and catalyst systems.[4]

-

Mitigation:

-

Order of Reagent Addition: In some cases, changing the order of reagent addition, such as mixing the aryl halide with the palladium catalyst before adding the boronic acid, can suppress homocoupling.[5]

-

Optimize Catalyst Loading: Fine-tuning the catalyst concentration can often minimize the formation of homocoupling products.[4]

-

-

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?

A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[1] This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[1]

Q2: How can I improve the solubility of my reagents?

A2: Poor solubility can be a significant impediment to achieving good reaction rates and yields.[3]

-

Solvent Screening: If your substrates or reagents are not dissolving, consider screening alternative solvents. For Suzuki-Miyaura reactions, common solvents include toluene, 1,4-dioxane, and THF.[3] In some cases, polar aprotic solvents like DMF may be necessary, but be mindful of potential side reactions at high temperatures.

-

Co-solvents: Using a mixture of solvents, such as toluene/water, can sometimes improve the solubility of both organic and inorganic reagents.[1]

Q3: I am performing a Buchwald-Hartwig amination to introduce the 2-amine group. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Key optimization parameters include:

-

Catalyst and Ligand: As with C-C coupling, the choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond of the pyrazine.[3] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional palladium sources like Pd(OAc)₂ as they generate the active Pd(0) species more cleanly.[4]

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[3]

-

Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition of the C-Cl bond.[3]

-

Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[3]

Q4: My final product is difficult to purify. What are some common strategies?

A4: Purification of pyrazine derivatives can be challenging due to their polarity and potential to coordinate with silica gel.

-

Column Chromatography: This is the most common purification method.

-

Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[6][7]

-

Tailing: If you observe significant tailing on your TLC plates, consider adding a small amount of a basic modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.

-

-

Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

-

Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols & Data

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Notes |

| Pyrazine Substrate | 2-Chloro-5-(substituted)pyrazine | 1.0 eq |

| Boronic Acid | (4-Chlorophenyl)boronic acid | 1.2 - 1.5 eq |

| Palladium Precatalyst | XPhos Pd G3 | 2 mol% |

| Ligand | XPhos | 2.4 mol% |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq |

| Solvent | Toluene/H₂O (e.g., 10:1) | Degassed |

| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS |

| Atmosphere | Inert (Argon or Nitrogen) |

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination to introduce the 2-amine group onto a 5-(4-chlorophenyl)-2-chloropyrazine intermediate.

Materials:

-

5-(4-chlorophenyl)-2-chloropyrazine (1.0 mmol)

-

Ammonia source (e.g., ammonia in dioxane, or an ammonia surrogate) (1.2 - 2.0 mmol)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

-

Ligand (e.g., RuPhos, 2.4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

In a glovebox or under an inert atmosphere, add the 5-(4-chlorophenyl)-2-chloropyrazine, palladium precatalyst, ligand, and base to the reaction vial.

-

Add the anhydrous, degassed solvent to the vial.

-

Add the ammonia source via syringe.

-

Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

-

Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-